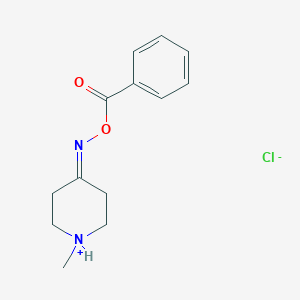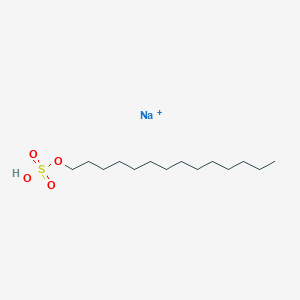
Metasilicic acid
説明
Metasilicic acid is a hypothetical chemical compound with the formula (HO)2SiO . The free acid slowly polymerises in aqueous solution even at low concentrations and cannot be isolated under normal conditions . Compounds including the conjugate base are known as metasilicates and occur widely in nature as inosilicates .
Synthesis Analysis
Hydroxyalkylation of the mixture of metasilicic acid and cellulose with glycidol and ethylene carbonate leads to a polyol suitable to obtain rigid polyurethane foams . The composition, structure, and physical properties of the polyol were studied in detail .
Molecular Structure Analysis
The molecular formula of Metasilicic acid is H2O3Si . The Metasilicic acid molecule contains a total of 5 bonds. There are 3 non-H bonds, 1 multiple bond, 1 double bond, and 2 hydroxyl groups .
Chemical Reactions Analysis
The hydroxyalkylation of the mixture of metasilicic acid and cellulose with glycidol and ethylene carbonate leads to a polyol suitable to obtain rigid polyurethane foams . The composition, structure, and physical properties of the polyol were studied in detail .
Physical And Chemical Properties Analysis
Metasilicic acid has a molar mass of 78.098 g·mol−1 . It is a white powder and is easily moisture-absorbing . The free acid slowly polymerises in aqueous solution even at low concentrations and cannot be isolated under normal conditions .
科学的研究の応用
Application in the Production of Polyurethane Foams
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Metasilicic acid is used in the hydroxyalkylation of a mixture of metasilicic acid and cellulose with glycidol and ethylene carbonate. This process leads to a polyol suitable for obtaining rigid polyurethane foams .
Methods of Application or Experimental Procedures
The composition, structure, and physical properties of the polyol were studied in detail. The polyol was then used to obtain rigid polyurethane foams .
Results or Outcomes
The obtained foams have apparent density, water absorption, and polymerization shrinkage, as well as heat conduction coefficients similar to conventional, rigid polyurethane foams. The polyols and foams obtained from environmentally unobtrusive substrates are easily biodegradable. Additionally, the obtained foams have high thermal resistance and are self-extinguishing .
Application in the Synthesis of Biodegradable Rigid Polyurethane Foams
Specific Scientific Field
This application is also in the field of Polymer Chemistry .
Summary of the Application
A mixture of polyols based on metasilicic acid and recycled poly (lactic acid) (PLA) waste was used for the synthesis of rigid polyurethane foams (RPUFs) that are susceptible to biodegradation .
Methods of Application or Experimental Procedures
Two polyol raw materials were obtained in the conducted research, one based on metasilicic acid (MSA), the other based on poly (lactic acid) (PLA) waste. The obtained polyols were characterized in terms of their applicability for the production of rigid polyurethane foams (RPUFs) .
Results or Outcomes
The polyurethane foam based on this polyol mixture showed good thermal resistance and significantly reduced flammability in comparison with the foam based MSA-polyol. Moreover, it showed higher compressive strength, lower thermal conductivity and biodegradability in soil .
Safety And Hazards
Metasilicic acid is labeled with the signal word “Warning” and has hazard statements H319 and H335, indicating that it causes serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
特性
IUPAC Name |
dihydroxy(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKVHSBPTUYDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SiO3, H2O3Si | |
| Record name | silicic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Silicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metasilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30872499 | |
| Record name | Metasilicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Silicic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17270 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Metasilicic acid | |
CAS RN |
7699-41-4, 1343-98-2 | |
| Record name | Silicic acid (H2SiO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metasilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Metasilicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metasilicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METASILICIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















